Cas no 1806882-81-4 (5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine)

5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2F6N2O2/c8-3-4(15(16)17)2(6(9)10)1-14-5(3)7(11,12)13/h1,6H
- InChIKey: MLKGBJPDJDQESS-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=NC=C(C(F)F)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 291
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033251-500mg |
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine |
1806882-81-4 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029033251-1g |
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine |
1806882-81-4 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029033251-250mg |
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine |
1806882-81-4 | 95% | 250mg |
$999.60 | 2022-03-31 |
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine 関連文献
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1. Book reviews
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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10. Caper tea
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridineに関する追加情報
5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine, with the CAS number 1806882-81-4, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with multiple fluorinated groups and a nitro group, making it a valuable candidate for various applications.
The molecular structure of this compound is notable for its fluorinated substituents, including a difluoromethyl group at position 5 and a trifluoromethyl group at position 2. These groups contribute to the molecule's electronic properties, enhancing its stability and reactivity. The presence of a nitro group at position 4 further increases the compound's potential for participation in redox reactions and other chemical transformations. Recent studies have highlighted the importance of such fluorinated pyridines in the development of advanced materials and pharmaceutical agents.
One of the most promising applications of 5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine lies in its use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a precursor for the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its ability to undergo selective substitution reactions makes it an ideal building block for constructing complex molecular architectures.
In addition to its role in drug discovery, this compound has also found applications in agrochemicals. Recent studies have shown that derivatives of this pyridine exhibit potent pesticidal activity, making them valuable candidates for the development of environmentally friendly pesticides. The fluorinated groups in the molecule contribute to its resistance to metabolic degradation, enhancing its stability in agricultural settings.
The synthesis of 5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by successive substitution reactions to introduce the desired functional groups. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity.
From an environmental perspective, understanding the fate and transport of this compound is crucial. Studies have shown that while it exhibits high stability under normal conditions, it can undergo degradation under specific environmental conditions, such as exposure to UV light or microbial activity. These findings are essential for assessing its potential impact on ecosystems and guiding responsible use in industrial applications.
In conclusion, 5-(Difluoromethyl)-3-fluoro-4-nitro-2-(trifluoromethyl)pyridine represents a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application studies, position it as a key player in future innovations within chemistry and related fields.
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